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Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824 Get Quote

Disclaimer: No public information was found for the specific compound "RO4988546." This

guide provides a comprehensive overview of the well-characterized and potent p300/CBP

catalytic inhibitor, A-485, as a representative example of this class of molecules.

This technical guide is intended for researchers, scientists, and drug development

professionals interested in the p300/CBP inhibitor A-485. It covers its mechanism of action,

quantitative data, and detailed experimental protocols.

Core Concepts: p300/CBP as Therapeutic Targets
The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly

homologous histone acetyltransferases (HATs) that play a crucial role in regulating gene

expression.[1] They function as transcriptional co-activators by acetylating histone and non-

histone proteins, leading to a more open chromatin structure and facilitating transcription.[1]

Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making

them attractive therapeutic targets.[1]

A-485: A Potent and Selective p300/CBP Inhibitor
A-485 is a potent, selective, and drug-like small molecule inhibitor of the catalytic activity of

p300 and CBP.[2][3] It acts as an acetyl-CoA competitive inhibitor, effectively blocking the

acetyltransferase function of these proteins.[2][4]
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A-485 selectively binds to the catalytic HAT domain of p300 and CBP, preventing the transfer of

acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein

substrates. This inhibition of acetylation leads to a decrease in the expression of key

oncogenes and other genes involved in cell proliferation and survival.[2] For instance, A-485

has been shown to inhibit the androgen receptor (AR) transcriptional program in prostate

cancer models.[2]

Quantitative Data
The following tables summarize the key quantitative data for A-485 and other relevant

p300/CBP inhibitors.

Table 1: In Vitro Potency and Selectivity of A-485

Target Assay Type IC50 (nM) Notes

p300
Biochemical HAT

Assay
3.5

Potent inhibition of

catalytic activity.[2]

CBP
Biochemical HAT

Assay
8.9

Similar potency

against the close

homolog CBP.[2]

PCAF
Biochemical HAT

Assay
>100,000

High selectivity

against other HATs.[2]

GCN5
Biochemical HAT

Assay
>100,000

High selectivity

against other HATs.[2]

Tip60
Biochemical HAT

Assay
>100,000

High selectivity

against other HATs.[2]

MOZ
Biochemical HAT

Assay
>100,000

High selectivity

against other HATs.[2]

MORF
Biochemical HAT

Assay
>100,000

High selectivity

against other HATs.[2]

HAT1
Biochemical HAT

Assay
>100,000

High selectivity

against other HATs.[2]
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Table 2: Cellular Activity of A-485

Cell Line Assay Type Endpoint IC50 (nM)

PC-3 High Content Imaging H3K27ac Inhibition 2.5

LNCaP Proliferation Assay Cell Growth Inhibition 47

22Rv1 Proliferation Assay Cell Growth Inhibition 39

VCaP Proliferation Assay Cell Growth Inhibition 18

MOLM-16 Proliferation Assay Cell Growth Inhibition 11

MV-4-11 Proliferation Assay Cell Growth Inhibition 8

Signaling Pathways and Experimental Workflows
p300/CBP Signaling Pathway in Cancer
The following diagram illustrates the central role of p300/CBP in transcriptional activation and

how inhibitors like A-485 can block this process.
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Caption: p300/CBP signaling and the inhibitory action of A-485.
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Experimental Workflow: High-Content Imaging Assay for
H3K27ac Inhibition
This diagram outlines the workflow for assessing the cellular potency of p300/CBP inhibitors.
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Caption: Workflow for H3K27ac high-content imaging assay.

Experimental Protocols
Biochemical HAT Assay
This protocol is used to determine the in vitro potency of inhibitors against the histone

acetyltransferase activity of p300/CBP.

Materials:

Recombinant human p300 or CBP (catalytic domain)

Histone H3 peptide substrate

Acetyl-CoA

Test compound (e.g., A-485) in DMSO

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)

Detection reagent (e.g., luminescence-based or fluorescence-based acetyl-lysine detection

kit)

384-well microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the test compound and recombinant p300/CBP enzyme to the wells of a 384-well plate

and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA.

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Read the signal (luminescence or fluorescence) on a plate reader.

Calculate the percent inhibition for each compound concentration relative to DMSO controls

and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay
This protocol measures the effect of the inhibitor on the growth of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., LNCaP, 22Rv1)

Complete cell culture medium

Test compound (e.g., A-485) in DMSO

Cell viability reagent (e.g., CellTiter-Glo®)

96-well or 384-well clear-bottom, white-walled plates

Procedure:

Seed the cells in the microplates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compound in cell culture medium.

Add the diluted compound to the cells and incubate for a specific period (e.g., 72 hours) at

37°C in a humidified CO2 incubator.

Equilibrate the plates to room temperature.

Add the cell viability reagent to each well according to the manufacturer's protocol.

Incubate for a short period to stabilize the luminescent signal.
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Measure luminescence using a plate reader.

Calculate the percent inhibition of cell growth for each concentration and determine the IC50

value.

High-Content Imaging for Histone Acetylation
This protocol quantifies the level of a specific histone acetylation mark (e.g., H3K27ac) in cells

following inhibitor treatment.

Materials:

Cells plated in a 96-well or 384-well imaging plate

Test compound (e.g., A-485)

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., Hoechst 33342)

High-content imaging system

Procedure:

Treat the cells with a dose-response of the test compound for a defined period (e.g., 3

hours).

Fix the cells with paraformaldehyde.

Permeabilize the cells with Triton X-100.
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Block non-specific antibody binding with BSA.

Incubate with the primary antibody.

Wash and incubate with the fluorescently labeled secondary antibody and nuclear

counterstain.

Acquire images using a high-content imaging system.

Perform image analysis to define the nuclear region of interest based on the Hoechst stain

and quantify the mean fluorescence intensity of the histone acetylation mark within the

nucleus.

Calculate the IC50 for the reduction in the histone acetylation mark.[2]

Conclusion
A-485 is a valuable tool for studying the biological roles of p300 and CBP and serves as a

promising lead compound for the development of novel cancer therapeutics. Its high potency

and selectivity, coupled with demonstrated activity in cellular and in vivo models, underscore

the potential of targeting the catalytic activity of these key epigenetic regulators. The

experimental protocols and workflows described in this guide provide a framework for the

evaluation of A-485 and other p300/CBP inhibitors in a research and drug discovery setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current development of CBP/p300 inhibitors in the last decade - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -
PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://www.benchchem.com/product/b13406824?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33045661/
https://pubmed.ncbi.nlm.nih.gov/33045661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13406824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours
(Journal Article) | OSTI.GOV [osti.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to the p300/CBP Inhibitor
A-485]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13406824#ro4988546-p300-cbp-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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